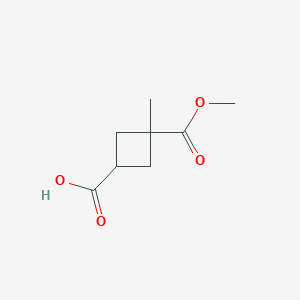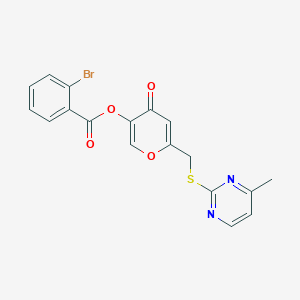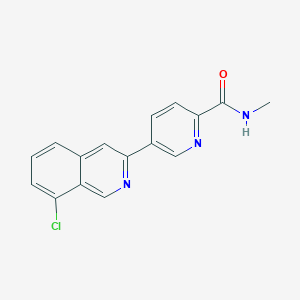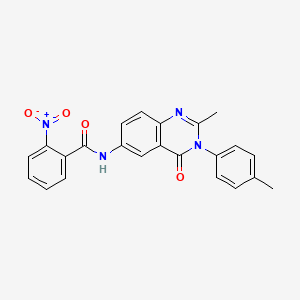![molecular formula C11H17N3OS B2372766 1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 1234895-61-4](/img/structure/B2372766.png)
1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Therapeutic Potential
The compound is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anticancer Applications
A quantitative structure-activity relationship (QSAR) study has been performed on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2 derivatives as anticancer agents capable of inhibiting c-Met receptor tyrosine kinase . This suggests that “1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea” could potentially have anticancer applications.
Synthesis of Derivatives
The compound can be used in the synthesis of a series of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives . These derivatives could have various applications in different fields of scientific research.
Inhibition of AKT1
The compound could potentially be used in the development of a novel chemical class of AKT1 inhibitors as anti-AML (Acute Myeloid Leukemia) agents . This could be a significant breakthrough in the treatment of AML.
Commercial Availability
The compound is commercially available, which means it can be readily used for various scientific research applications without the need for synthesis in the lab.
Mechanism of Action
Target of Action
The primary target of 1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is bacterial DNA gyrase B (GyrB) . GyrB is a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA by breaking and rejoining the double-strand DNA, which is essential for DNA replication and transcription .
Mode of Action
1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea acts as an inhibitor of GyrB . It binds to the enzyme and prevents its action on DNA, thereby inhibiting DNA replication and transcription . The compound’s interaction with its target results in the stabilization of the molecular complexes .
Biochemical Pathways
The inhibition of GyrB affects the DNA supercoiling process, which is crucial for DNA replication and transcription . This disruption can lead to the cessation of these processes, affecting the bacterial cell’s ability to replicate and function properly .
Result of Action
The result of the compound’s action is the inhibition of bacterial DNA replication and transcription . This leads to the disruption of bacterial cell function and potentially cell death, making the compound a potential antibacterial agent .
Action Environment
The action of 1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can be influenced by various environmental factors. For instance, the presence of other molecules could affect the compound’s ability to bind to its target. Additionally, factors such as pH and temperature could influence the compound’s stability and efficacy
Future Directions
Tetrahydrobenzo[d]thiazole derivatives, including “1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea”, could be further studied for their potential biological activities. Their potential as enzyme inhibitors makes them interesting candidates for further optimization and development into chemopreventive and chemotherapeutic agents .
properties
IUPAC Name |
1-propan-2-yl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-7(2)12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h7H,3-6H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBACNBABVBXVKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(S1)CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)






![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)
![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)